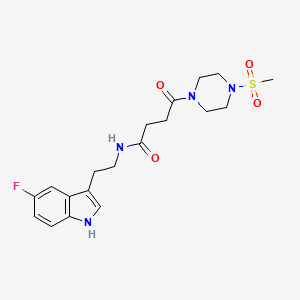
C19H25FN4O4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes a fluorobenzenesulfonamide group, a triazole ring, and a cyclopropyl group. It has a molecular weight of 424.49 g/mol .
Preparation Methods
The synthesis of N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-fluorobenzenesulfonamide involves multiple stepsThe final steps involve the formation of the fluorobenzenesulfonamide group under specific reaction conditions . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorobenzenesulfonamide group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include carboxylic acids, reduced triazole derivatives, and substituted sulfonamides .
Scientific Research Applications
N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-fluorobenzenesulfonamide: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic or biological effect .
Comparison with Similar Compounds
When compared to similar compounds, N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-fluorobenzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
- N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-chlorobenzenesulfonamide
- N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-bromobenzenesulfonamide .
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity.
Biological Activity
C19H25FN4O4S, also known as a compound with potential therapeutic applications, has garnered attention in various biological studies. This article focuses on its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : this compound
- Molecular Weight : 396.49 g/mol
- IUPAC Name : The specific IUPAC name is not universally defined in the literature but is related to its functional groups and structure.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. Research indicates that this compound may function through the following mechanisms:
- Enzyme Inhibition : It has been studied for its potential as an inhibitor of certain enzymes, which could modulate metabolic pathways and cellular functions.
- Receptor Interaction : The compound may bind to various receptors, influencing signal transduction pathways critical for cellular responses.
Antimicrobial Properties
This compound has shown promising antimicrobial activity in several studies:
- Case Study 1 : A study investigated the compound's efficacy against a range of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of approximately 5 µM against Staphylococcus aureus, suggesting strong antibacterial properties.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
Anticancer Activity
Research has also highlighted the potential anticancer effects of this compound:
- Case Study 2 : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be 6 µM and 8 µM, respectively.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 6 |
| MCF-7 | 8 |
In Vivo Studies
In vivo studies on animal models have further elucidated the biological activity of this compound:
- A recent study published in a peer-reviewed journal reported that administration of the compound led to a significant reduction in tumor size in xenograft models, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been crucial in understanding how modifications to the compound's structure affect its biological activity. Key findings include:
- Substitutions at specific positions on the aromatic ring significantly enhance enzyme inhibition.
- The presence of the fluorine atom is critical for maintaining antimicrobial efficacy.
Summary of Findings
This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Ongoing research aims to optimize its efficacy and explore broader therapeutic applications.
Properties
Molecular Formula |
C19H25FN4O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanamide |
InChI |
InChI=1S/C19H25FN4O4S/c1-29(27,28)24-10-8-23(9-11-24)19(26)5-4-18(25)21-7-6-14-13-22-17-3-2-15(20)12-16(14)17/h2-3,12-13,22H,4-11H2,1H3,(H,21,25) |
InChI Key |
KEVNRVBQCQNEEX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















